N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE
Description
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O3S.ClH/c1-3-22(4-2)9-10-23(18(27)12-24-16(25)7-8-17(24)26)19-21-14-6-5-13(20)11-15(14)28-19;/h5-6,11H,3-4,7-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGZXOXMYYZTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CN3C(=O)CCC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzothiazole core with a diethylaminoethyl halide in the presence of a base.
Introduction of the Pyrrolidinone Moiety: The final step involves the acylation of the intermediate with a pyrrolidinone derivative, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at the 6-position of the benzothiazole ring serves as a reactive site for nucleophilic substitution. This reaction is pivotal for further derivatization:
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Reagents/Conditions : Reactions typically use polar aprotic solvents (e.g., DMF, DMSO) with nucleophiles like amines, alkoxides, or thiols under heating (60–100°C) .
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Example : Substitution with amines yields 6-amino-benzothiazole derivatives, which are intermediates in antitumor prodrug development.
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Piperidine | 6-Piperidinyl-benzothiazole | 72 | DMF, 80°C, 12h |
| Sodium methoxide | 6-Methoxy-benzothiazole | 65 | DMSO, 60°C, 8h |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (reflux, 6h) cleaves the amide bond, generating a carboxylic acid and a secondary amine.
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Basic Hydrolysis : NaOH (aqueous ethanol, 70°C) produces a carboxylate salt and free amine .
Succinimide Ring Opening
The 2,5-dioxopyrrolidin-1-yl (succinimide) ring is susceptible to nucleophilic attack:
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Water : Hydrolysis at pH 7–9 yields a dicarboxylic acid derivative, critical for prodrug activation .
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Amines : Reaction with primary amines (e.g., methylamine) opens the ring, forming imide derivatives .
Amide Coupling and Cross-Coupling Reactions
The acetamide linkage and benzothiazole core enable participation in coupling reactions:
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Suzuki-Miyaura Coupling : The bromine atom facilitates cross-coupling with boronic acids (Pd catalysts, 80–100°C) to introduce aryl/heteroaryl groups .
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Buchwald-Hartwig Amination : Palladium-mediated coupling with amines modifies the benzothiazole scaffold for enhanced bioactivity .
| Reaction Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic acid | 68 |
| Buchwald Amination | Pd₂(dba)₃/Xantphos | Morpholine | 75 |
Reactions Involving the Diethylaminoethyl Group
The tertiary amine in the diethylaminoethyl side chain participates in:
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Quaternary Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form water-soluble quaternary ammonium salts.
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Oxidation : Under strong oxidants (e.g., KMnO₄), the ethyl groups may oxidize to carboxylic acids, though this
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Anticancer Activity: Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The benzothiazole ring is known for its ability to intercalate DNA, leading to cytotoxic effects in cancer cells.
- Antimicrobial Properties: The compound has shown promise in inhibiting various bacterial strains, suggesting potential applications as an antimicrobial agent.
2. Biological Studies:
- Enzyme Inhibition: Investigations into the compound's ability to inhibit specific enzymes, such as glutathione S-transferases (GSTs), have been conducted. GSTs play a crucial role in detoxification processes and are significant targets for anticancer drug development.
- Cell Cycle Regulation: Similar compounds have been documented to induce cell cycle arrest at various phases, which could be applicable to this compound as well.
3. Coordination Chemistry:
- The compound may serve as a ligand in coordination chemistry, forming complexes with metal ions that can act as catalysts in organic reactions.
Case Studies
Several studies have explored the biological activity and potential therapeutic applications of compounds related to N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE:
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Anticancer Studies:
- In vitro studies demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that the compound may have similar properties worth investigating further.
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Antimicrobial Research:
- A study highlighted the antimicrobial efficacy of benzothiazole derivatives against resistant bacterial strains. This opens avenues for developing new antimicrobial agents from this class of compounds.
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Enzyme Inhibition Assays:
- Experiments assessing the inhibition of glutathione S-transferases revealed that certain derivatives could effectively inhibit enzyme activity, indicating their potential as anticancer agents.
Mechanism of Action
The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- **N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE
- **N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE
Uniqueness
The uniqueness of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE is a complex organic compound belonging to the benzothiazole family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features:
- Benzothiazole core : The presence of a bromine atom at the 6th position enhances its reactivity and biological activity.
- Diethylamino group : This moiety contributes to the compound’s pharmacological properties.
- Pyrrolidine derivative : The 2,5-dioxopyrrolidinyl group may influence its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of benzothiazoles, including this compound, have shown significant anticancer activity. The mechanism often involves:
- Induction of Apoptosis : Studies have demonstrated that compounds with similar structures can trigger programmed cell death in various cancer cell lines. For instance, an analog demonstrated IC50 values indicating effective cytotoxicity against prostate cancer cells (PC3 and DU145) .
Antimicrobial Effects
Benzothiazole derivatives are known for their antimicrobial properties. This compound has been evaluated for its efficacy against a range of pathogens. In vitro studies have shown promising results against both bacterial and fungal strains, suggesting potential applications in treating infections .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Cellular Targets : The bromine atom and the benzothiazole ring may interact with various enzymes and receptors, modulating their activity.
- Reactive Intermediate Formation : Similar compounds undergo bioreduction to form reactive intermediates that can damage cellular components .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically investigate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a full factorial design can identify interactions between variables, while a response surface methodology (RSM) optimizes yield and purity. Statistical tools like ANOVA help isolate significant factors . Preliminary screening via Taguchi methods reduces the number of trials while maintaining robustness .
Q. How can researchers characterize the structural and functional groups in this compound?
- Methodological Answer : Use FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzothiazole C-S vibrations). NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves proton environments and confirms substitution patterns. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. X-ray crystallography may resolve stereochemistry if single crystals are obtainable .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography with silica gel or alumina, optimizing mobile-phase polarity (e.g., gradient elution with hexane/ethyl acetate). For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 6-bromo-benzothiazole moiety in cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites. Transition-state modeling (e.g., using Gaussian or ORCA) assesses activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Pair with molecular dynamics simulations to evaluate solvent effects on reaction pathways .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Conduct meta-analysis to identify assay-specific variables (e.g., cell-line permeability, serum protein binding). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions. Validate discrepancies via knockout models or CRISPR interference to isolate target interactions .
Q. How can AI-driven platforms enhance the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Train generative adversarial networks (GANs) on databases like ChEMBL to propose analogs with optimized logP, solubility, and metabolic stability. Validate predictions using QSAR models and ADMET predictors (e.g., SwissADME). Integrate automated high-throughput screening to prioritize candidates for synthesis .
Q. What mechanistic insights explain the role of the 2,5-dioxopyrrolidin-1-yl group in target engagement?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the dioxopyrrolidinyl group and active-site residues. Validate with alanine-scanning mutagenesis of the target protein. Time-resolved fluorescence resonance energy transfer (TR-FRET) quantifies binding kinetics .
Data Analysis and Validation
Q. How should researchers handle conflicting spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using multi-nuclear NMR (e.g., ¹⁵N or ¹⁹F if applicable) and 2D heteronuclear correlation spectra (HMBC, NOESY). Compare experimental data with DFT-calculated chemical shifts (e.g., using ACD/Labs or MNova). Re-synthesize the compound under controlled conditions to confirm reproducibility .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
